molecular formula C14H12S B14143408 1,9-Dimethyldibenzothiophene CAS No. 31317-16-5

1,9-Dimethyldibenzothiophene

Cat. No.: B14143408
CAS No.: 31317-16-5
M. Wt: 212.31 g/mol
InChI Key: DGUACJDPTAAFMP-UHFFFAOYSA-N
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Description

1,9-Dimethyldibenzothiophene is an organosulfur compound that belongs to the class of dibenzothiophenes. It consists of two benzene rings fused to a central thiophene ring, with methyl groups attached at the 1 and 9 positions. This compound is of interest due to its presence in fossil fuels and its role in various chemical processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

1,9-Dimethyldibenzothiophene can be synthesized through several methods. One common approach involves the reaction of biphenyl with sulfur dichloride in the presence of aluminum chloride. This method allows for the formation of the thiophene ring fused with the benzene rings .

Industrial Production Methods

In industrial settings, this compound is often produced as a byproduct during the refining of petroleum. The compound can be isolated and purified from crude oil fractions using various separation techniques, such as distillation and chromatography .

Chemical Reactions Analysis

Types of Reactions

1,9-Dimethyldibenzothiophene undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The primary mechanism of action for 1,9-Dimethyldibenzothiophene involves its interaction with catalysts during hydrodesulfurization. The compound undergoes desulfurization through two main pathways: direct desulfurization and hydrogenation. In direct desulfurization, the sulfur atom is removed, forming biphenyl. In the hydrogenation pathway, the compound is first hydrogenated to form tetrahydrodibenzothiophene, which is then desulfurized .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,9-Dimethyldibenzothiophene is unique due to its specific methylation pattern, which affects its chemical reactivity and physical properties. This compound’s structure makes it a valuable model for studying the effects of methylation on the desulfurization process .

Properties

CAS No.

31317-16-5

Molecular Formula

C14H12S

Molecular Weight

212.31 g/mol

IUPAC Name

1,9-dimethyldibenzothiophene

InChI

InChI=1S/C14H12S/c1-9-5-3-7-11-13(9)14-10(2)6-4-8-12(14)15-11/h3-8H,1-2H3

InChI Key

DGUACJDPTAAFMP-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C(=CC=C1)SC3=CC=CC(=C32)C

Origin of Product

United States

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